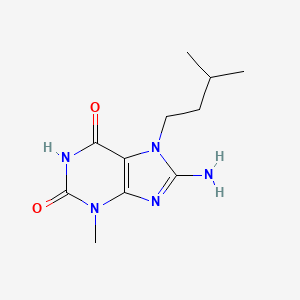

8-Amino-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Beschreibung

8-Amino-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a substituted purine derivative characterized by an amino group at position 8, an isopentyl (3-methylbutyl) chain at position 7, and a methyl group at position 2. This compound belongs to the xanthine alkaloid family, which is structurally related to caffeine and theophylline but modified to enhance specific biochemical interactions. The amino group at position 8 introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets such as enzymes or receptors .

Such high melting points suggest strong intermolecular interactions, likely due to hydrogen bonding and π-stacking of the purine core.

Eigenschaften

Molekularformel |

C11H17N5O2 |

|---|---|

Molekulargewicht |

251.29 g/mol |

IUPAC-Name |

8-amino-3-methyl-7-(3-methylbutyl)purine-2,6-dione |

InChI |

InChI=1S/C11H17N5O2/c1-6(2)4-5-16-7-8(13-10(16)12)15(3)11(18)14-9(7)17/h6H,4-5H2,1-3H3,(H2,12,13)(H,14,17,18) |

InChI-Schlüssel |

KMXIGAXTEBJSKU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCN1C2=C(N=C1N)N(C(=O)NC2=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-Amino-7-Isopentyl-3-methyl-1H-purin-2,6(3H,7H)-dion umfasst typischerweise mehrstufige organische Reaktionen, die von einfacheren Purinderivaten ausgehen. Häufige Synthesewege können umfassen:

Alkylierung: Einführung der Isopentylgruppe durch Alkylierungsreaktionen.

Aminierung: Einführung der Aminogruppe durch nucleophile Substitutionsreaktionen.

Methylierung: Einführung der Methylgruppe durch Methylierungsreaktionen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für solche Verbindungen umfassen häufig:

Batch-Verarbeitung: Wo Reaktionen in Chargen unter sorgfältiger Kontrolle der Reaktionsbedingungen durchgeführt werden.

Kontinuierliche Strömungsverarbeitung: Für die großtechnische Produktion können kontinuierliche Strömungsreaktoren verwendet werden, um die Effizienz und Ausbeute zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die möglicherweise verschiedene oxidierte Derivate bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Purinderivate führen.

Substitution: Die Amino- und Alkylgruppen können an Substitutionsreaktionen teilnehmen, was zu einer Vielzahl substituierter Purinverbindungen führt.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogenierungsmittel oder Nucleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Typischerweise können dies verschiedene oxidierte, reduzierte oder substituierte Purinderivate sein.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 8-Amino-7-Isopentyl-3-methyl-1H-purin-2,6(3H,7H)-dion hängt von seiner spezifischen Anwendung ab. Im Allgemeinen können Purinderivate wirken durch:

Enzymhemmung: Hemmung von Enzymen, die am Purinstoffwechsel beteiligt sind.

Rezeptorbindung: Bindung an spezifische Rezeptoren und Modulation ihrer Aktivität.

Wirkmechanismus

The mechanism of action of 8-Amino-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. Generally, purine derivatives may act by:

Enzyme Inhibition: Inhibiting enzymes involved in purine metabolism.

Receptor Binding: Binding to specific receptors and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity Amino vs. Bromo at Position 8: The 8-amino group (as in the target compound) facilitates hydrogen bonding, which is critical for enzyme inhibition (e.g., NPP1 or kinases), whereas bromo substituents (e.g., in ) are typically used as synthetic handles for further functionalization via Suzuki or Buchwald-Hartwig couplings. Isopentyl vs. However, the butynyl group’s triple bond offers conjugation opportunities in click chemistry.

Physical and Spectral Properties Melting Points: Trimethylated derivatives (e.g., 1,3,7-trimethyl in ) exhibit higher melting points (>300°C) due to symmetry and reduced steric hindrance. In contrast, bulkier substituents like isopentyl or butynyl lower melting points (e.g., 230°C for ). NMR Signatures: The 8-amino group in the target compound would show a broad singlet near δ 6–7 ppm (NH₂), while 7-substituted alkyl chains (e.g., isopentyl) resonate as multiplet signals between δ 1.0–2.0 ppm (CH₂ and CH₃ groups) .

Synthetic Accessibility The target compound’s synthesis likely involves alkylation of 8-aminotheophylline derivatives with isopentyl halides, analogous to methods used for 7-butynyl-8-bromo derivatives in . Microwave-assisted synthesis (e.g., ) could optimize yield and purity.

Biological Relevance NPP1 Inhibition: Thioxo derivatives (e.g., ) show potent NPP1 inhibition (IC₅₀ < 1 μM), but the target compound’s amino group may mimic transition-state interactions, offering competitive inhibition. Kinase Selectivity: Compounds with 7-arylalkyl groups (e.g., ) demonstrate selectivity for kinases like EGFR or VEGFR2. The isopentyl group in the target compound may confer similar selectivity by occupying hydrophobic kinase pockets.

Biologische Aktivität

8-Amino-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 313372-68-8, is a synthetic compound belonging to the purine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula: C11H17N5O2

- Molecular Weight: 251.28 g/mol

- IUPAC Name: 8-amino-3-methyl-7-(3-methylbutyl)-1H-purine-2,6-dione

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions can modulate enzymatic activity, influence gene expression, and affect signal transduction pathways. The compound's structure allows it to fit into active sites or binding pockets of proteins and nucleic acids, potentially leading to various biological effects.

Biological Activities

-

Antiviral Activity:

- Research indicates that purine derivatives can exhibit antiviral properties by inhibiting viral replication. Studies have shown that compounds similar to this compound can interfere with viral RNA synthesis.

-

Anticancer Potential:

- Several studies have explored the anticancer properties of purine analogs. The compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors.

-

Enzyme Inhibition:

- The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism or signaling pathways. This inhibition can lead to altered cellular functions and may be beneficial in targeting diseases like cancer or viral infections.

Case Study 1: Antiviral Effects

A study published in Journal of Medicinal Chemistry examined the antiviral efficacy of purine derivatives against hepatitis C virus (HCV). The results demonstrated that certain analogs exhibited significant inhibition of HCV replication in vitro. The study highlighted the potential of modifying purine structures to enhance antiviral activity.

Case Study 2: Anticancer Activity

In another study reported in Cancer Research, researchers evaluated the effects of various purine derivatives on human cancer cell lines. The findings indicated that this compound showed promising cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound for developing new anticancer agents.

Data Table: Biological Activities Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits viral RNA synthesis; effective against HCV | Journal of Medicinal Chemistry |

| Anticancer | Induces apoptosis in cancer cells; effective against breast and lung cancers | Cancer Research |

| Enzyme Inhibition | Inhibits enzymes involved in nucleotide metabolism | Various Studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.